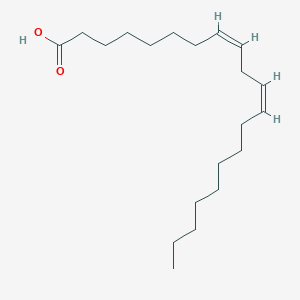
8Z,11Z-eicosadienoic acid
Descripción general
Descripción
(8Z, 11Z)-Icosadienoic acid, also known as (8Z, 11Z)-eicosadienoate or 20:2(omega-9), all-cis, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (8Z, 11Z)-Icosadienoic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral (8Z, 11Z)-Icosadienoic acid has been primarily detected in urine. Within the cell, (8Z, 11Z)-icosadienoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(8Z,11Z)-icosadienoic acid is an icosadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 8 and 11. It is a conjugate acid of an (8Z,11Z)-icosadienoate(1-).
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a derivative of 8Z,11Z-eicosadienoic acid, has been synthesized and transformed into tritium-labelled arachidonic acid. This tritium-labelled arachidonic acid was used for the enzymatic synthesis of prostaglandins E2 and F2 alpha, highlighting its application in biochemical synthesis and research (Miagkova et al., 1987).
Enzymatic Studies and Lipoxygenase Activity
- 8Z,11Z-Eicosadienoic acid has been studied as a substrate for lipoxygenases from soybeans and reticulocytes. It was found to be the best substrate for the reticulocyte enzyme, which converted it to its corresponding hydroperoxy derivative, indicating its importance in enzymatic research (Kühn et al., 1991).
Metabolic Studies in Yeasts
- In metabolic studies, the yeast Dipodascopsis uninucleata was shown to convert fatty acids containing a 5Z,8Z-diene system, including 8Z,11Z-eicosadienoic acid, to various 3-hydroxy metabolites. This demonstrates its role in the study of fatty acid metabolism in yeast (Venter et al., 1997).
Oxidative Desaturation Studies
- Research on the oxidative desaturation of eicosadienoic acids, including 8Z,11Z-eicosadienoic acid, in rat liver microsomes has been conducted. This study is critical for understanding the enzymatic processes involved in fatty acid desaturation (Castuma et al., 1972).
Inhibition of Leukotriene Biosynthesis
- Analogs of 8Z,11Z-eicosadienoic acid have been synthesized and evaluated as inhibitors of leukotriene biosynthesis. This research contributes to the understanding of inflammatory processes and potential therapeutic applications (Cohen et al., 1984).
Propiedades
Nombre del producto |
8Z,11Z-eicosadienoic acid |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(8Z,11Z)-icosa-8,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |
Clave InChI |
XUJWOMMOEOHPFP-UTJQPWESSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)
![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)
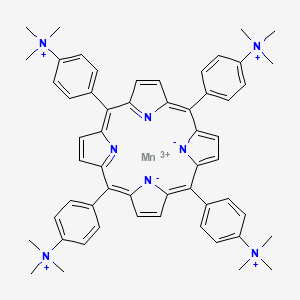
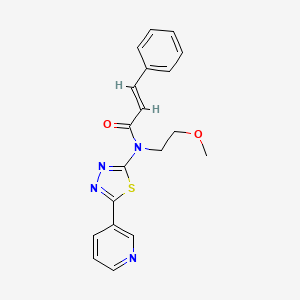
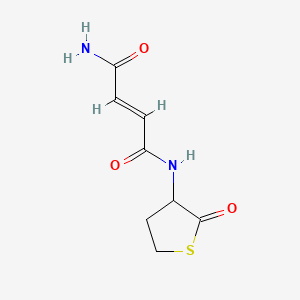

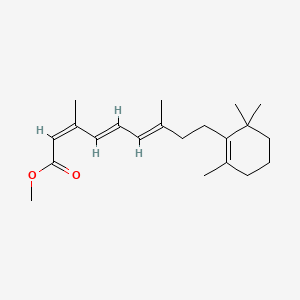

![6-(Dimethylamino)-2-{4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-ethylquinolinium](/img/structure/B1238962.png)
![(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B1238963.png)